molecular formula C18H16N4O5 B4196140 N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4196140
M. Wt: 368.3 g/mol
InChI Key: XEHHMWHAKXWNQP-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the nitrophenyl derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its quinazolinone core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-4-nitrophenyl)-3-(4-oxo-3(4H)-quinazolinyl)butanamide: Similar structure with a butanamide chain instead of a propanamide chain.

    N-(2-methoxy-4-nitrophenyl)-3-(4-oxo-3(4H)-quinazolinyl)ethanamide: Similar structure with an ethanamide chain instead of a propanamide chain.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its quinazolinone core and nitrophenyl group confer distinct biological activities, making it a valuable compound for research in medicinal chemistry and related fields.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-27-16-10-12(22(25)26)6-7-15(16)20-17(23)8-9-21-11-19-14-5-3-2-4-13(14)18(21)24/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHHMWHAKXWNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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